molecular formula C12H9N B1241754 1H-carbazole CAS No. 244-57-5

1H-carbazole

Cat. No.: B1241754
CAS No.: 244-57-5
M. Wt: 167.21 g/mol
InChI Key: UFLWECJWSGWVHB-UHFFFAOYSA-N
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Description

1H-Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its stability and unique electronic properties, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Carbazole can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs the Cadogan synthesis, which involves the cyclization of diarylamines under reductive conditions. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

1H-Carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Carbazole-3,6-dione.

    Reduction: Tetrahydrocarbazole derivatives.

    Substitution: Nitrocarbazole, halogenated carbazole derivatives.

Comparison with Similar Compounds

1H-Carbazole is unique compared to other similar compounds due to its versatile electronic properties and stability. Similar compounds include:

    Indole: Another nitrogen-containing heterocycle, but with a different ring structure.

    Pyrrole: A simpler nitrogen-containing five-membered ring without fused benzene rings.

    Benzofuran: Contains an oxygen atom instead of nitrogen, leading to different chemical properties.

Uniqueness: this compound’s tricyclic structure and nitrogen atom confer unique electronic properties, making it highly valuable in optoelectronic applications .

Properties

IUPAC Name

1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLWECJWSGWVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429534
Record name 1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-57-5
Record name 1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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